2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like density, melting point, boiling point, etc . Unfortunately, specific physical and chemical properties for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine are not provided in the available resources.Scientific Research Applications
Synthesis and Biological Activities
1,4-Diazepines, including compounds structurally related to 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, have been extensively studied for their synthesis, chemical reactions, and wide range of biological activities. These compounds are recognized for their significance in the pharmaceutical industry due to their diverse biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis and reactivity of 1,4-diazepines, along with their potential pharmaceutical applications, have been a subject of continuous scientific exploration. The objective is to exploit these biological activities for the development of new therapeutic agents (Rashid et al., 2019).
Environmental Impact and Treatment
Research on benzodiazepine derivatives, including 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, extends to their environmental occurrence, fate, and transformation. Studies have indicated that benzodiazepines are emerging environmental contaminants due to their widespread prescription and potential persistence in the environment. Investigating their removal during water treatment and identifying transformation products formed during such processes are crucial for understanding and mitigating their environmental impact. This knowledge contributes to developing strategies for efficient removal from wastewater and protecting aquatic ecosystems (Kosjek et al., 2012).
Biomedical Applications
Further research into the biomedical applications of chitin, chitosan, and their derivatives, which share structural similarities with 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine, demonstrates their utility in wound healing, drug delivery systems, and cancer treatment. These materials are valued for their biocompatibility, biodegradability, and ability to facilitate tissue repair and drug delivery. Their development and application in the medical field highlight the broader potential of nitrogen-containing compounds in healthcare solutions (Azuma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(13)12-5-2-4-11(6-3-10)7-8-12/h2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJXKQEZJLFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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